Azanium;cobalt(2+);sulfate;hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

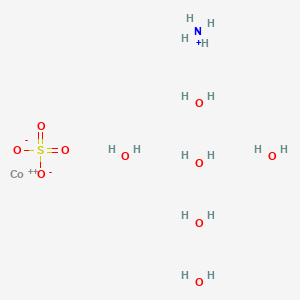

Azanium;cobalt(2+);sulfate;hexahydrate, also known as ammonium cobalt(II) sulfate hexahydrate, is a chemical compound with the formula (NH4)2Co(SO4)2·6H2O. It is a coordination compound that contains cobalt in the +2 oxidation state, ammonium ions, sulfate ions, and water molecules. This compound is known for its distinctive pink to red crystalline appearance and is used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Azanium;cobalt(2+);sulfate;hexahydrate can be synthesized through the reaction of cobalt(II) sulfate with ammonium sulfate in the presence of water. The reaction typically involves dissolving cobalt(II) sulfate and ammonium sulfate in water, followed by slow evaporation of the solution to obtain the crystalline product. The reaction can be represented as follows:

CoSO4+(NH4)2SO4+6H2O→(NH4)2Co(SO4)2⋅6H2O

The reaction is usually carried out at room temperature, and the resulting crystals are collected by filtration and dried .

Industrial Production Methods

In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the use of large reactors where cobalt(II) sulfate and ammonium sulfate are mixed in precise stoichiometric ratios. The solution is then subjected to controlled evaporation to yield the crystalline product. The purity of the compound is ensured through various purification steps, including recrystallization and filtration .

化学反応の分析

Types of Reactions

Azanium;cobalt(2+);sulfate;hexahydrate undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.

Substitution Reactions: The ammonium ions can be replaced by other cations in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

Substituting Agents: Such as sodium or potassium salts, are used for substitution reactions.

Major Products Formed

Cobalt(III) Compounds: Formed during oxidation reactions.

Substituted Ammonium Salts: Formed during substitution reactions.

Cobalt Hydroxide and Sulfuric Acid: Formed during hydrolysis reactions

科学的研究の応用

Azanium;cobalt(2+);sulfate;hexahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions and as a standard in spectroscopic analysis.

Biology: Employed in studies involving cobalt metabolism and its role in biological systems.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the production of ceramics, pigments, and as a precursor for other cobalt compounds .

作用機序

The mechanism of action of azanium;cobalt(2+);sulfate;hexahydrate involves its interaction with various molecular targets and pathways. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of other molecules. These interactions can lead to changes in cellular processes and metabolic pathways .

類似化合物との比較

Similar Compounds

Ammonium nickel(II) sulfate hexahydrate: Similar in structure but contains nickel instead of cobalt.

Ammonium iron(II) sulfate hexahydrate: Contains iron and is used in similar applications.

Cobalt(II) chloride hexahydrate: Contains chloride ions instead of sulfate ions

Uniqueness

Azanium;cobalt(2+);sulfate;hexahydrate is unique due to its specific combination of ammonium, cobalt, and sulfate ions, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

生物活性

Azanium; cobalt(II); sulfate; hexahydrate, commonly known as ammonium cobalt(II) sulfate hexahydrate (ACSH), is a compound with notable biological activity and applications in various fields, including agriculture, pharmaceuticals, and materials science. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Ammonium cobalt(II) sulfate hexahydrate has the chemical formula (NH4)2Co(SO4)2⋅6H2O. It typically crystallizes in an orange-red form and is soluble in water, with solubility increasing with temperature. The compound is often synthesized from aqueous solutions containing cobalt(II) sulfate and ammonium sulfate, leading to its use as a source of cobalt in various applications .

- Cobalt Ion Bioavailability : The cobalt ion (Co2+) released from ACSH plays a significant role in biological systems. It is essential for the synthesis of vitamin B12 (cobalamin), which is crucial for red blood cell formation and neurological function. The bioavailability of cobalt from ACSH varies based on the route of administration, with studies indicating that oral absorption can range from 3% to 97% depending on individual factors such as iron status .

- Antimicrobial Properties : Cobalt compounds have demonstrated antimicrobial activity against various pathogens. Studies have shown that cobalt ions can disrupt bacterial cell membranes and interfere with metabolic processes, making them potential candidates for antimicrobial agents .

- Cytotoxicity Studies : Research has indicated that exposure to cobalt compounds can lead to cytotoxic effects in certain cell lines. For instance, MTT assays have revealed varying levels of cell viability when exposed to different cobalt compounds, suggesting dose-dependent cytotoxicity .

Case Studies

- Cardiovascular Effects : In animal studies where cobalt sulfate heptahydrate was administered, significant myocardial cobalt concentrations were observed, leading to left ventricular hypertrophy and impaired cardiac function after prolonged exposure . This highlights the potential cardiovascular implications of cobalt exposure from ACSH.

- Toxicological Assessments : A tier II assessment conducted by the Government of Canada evaluated the health impacts of soluble cobalt salts, including ACSH. Findings indicated that while acute toxicity is relatively low, chronic exposure could result in kidney toxicity and other systemic effects .

Agriculture

ACSH serves as a micronutrient fertilizer in agriculture due to its cobalt content. Cobalt is essential for nitrogen-fixing bacteria in legumes, enhancing soil fertility and crop yield. Its application as a supplement in animal feeds also underscores its importance in livestock nutrition .

Pharmaceuticals

In the pharmaceutical industry, ACSH is utilized as an intermediate for synthesizing various cobalt-containing compounds used in medications. Its role in vitamin B12 production further emphasizes its significance in human health .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | (NH4)2Co(SO4)2⋅6H2O |

| Solubility | Soluble in water; increases with temperature |

| Biological Role | Essential for vitamin B12 synthesis |

| Antimicrobial Activity | Effective against various pathogens |

| Toxicity | Cytotoxic at high concentrations |

| Agricultural Use | Micronutrient fertilizer |

| Pharmaceutical Use | Intermediate for drug synthesis |

特性

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13586-38-4 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。